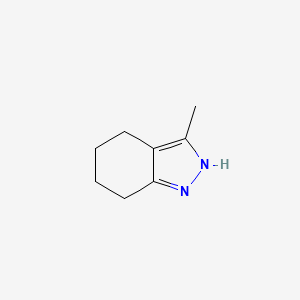

3-methyl-4,5,6,7-tetrahydro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKGSALPZYDBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309974 | |

| Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1967-99-3 | |

| Record name | NSC220468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 4,5,6,7 Tetrahydro 1h Indazole and Its Derivatives

Cyclization Reactions in Tetrahydroindazole (B12648868) Formation

Cyclization reactions are fundamental to the formation of the tetrahydroindazole core. These methods typically involve the construction of the pyrazole (B372694) ring fused to a cyclohexane (B81311) moiety through the formation of nitrogen-nitrogen and carbon-nitrogen bonds.

Condensation of 2-acetylcyclohexanone (B32800) with Hydrazines

A primary and widely utilized method for synthesizing 3-methyl-4,5,6,7-tetrahydro-1H-indazole involves the condensation reaction between 2-acetylcyclohexanone and hydrazine (B178648). thieme-connect.de This reaction is a classic example of pyrazole formation from a 1,3-dicarbonyl compound and a hydrazine derivative. The process begins with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups of 2-acetylcyclohexanone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, which after another dehydration step, yields the stable tetrahydroindazole ring system.

Different hydrazines can be used to produce N-substituted derivatives. thieme-connect.de The reaction conditions can be varied to optimize yields and reaction times. Traditional methods often involve refluxing the reactants in a suitable solvent, such as ethanol (B145695). However, modern approaches have demonstrated the efficacy of microwave irradiation, which significantly shortens reaction times and often improves product yields, presenting a greener synthetic alternative. researchgate.net

| Starting Material | Reagent | Method | Key Feature | Reference |

| 2-acetylcyclohexanone | Hydrazine | Reflux | Standard condensation | thieme-connect.de |

| 2-acetylcyclohexanone | Various Hydrazines | Microwave Irradiation | Improved yields, shorter reaction times | researchgate.net |

Cyclization of Cyclohexanone (B45756) Derivatives with Hydrazine Hydrate (B1144303)

The synthesis of the tetrahydroindazole scaffold is not limited to 2-acetylcyclohexanone. Various other cyclohexanone derivatives serve as versatile precursors. The reaction of cyclohexanone derivatives that possess a 1,3-dicarbonyl moiety with hydrazine hydrate is a common strategy. jmchemsci.com For example, ethyl 2-oxocyclohexane-1-carboxylate can react with hydrazine hydrate, leading to the formation of a pyrazolone-fused ring system. uta.edu.lyutripoli.edu.ly

Furthermore, substituted cyclohexanones can be employed to introduce diversity into the final tetrahydroindazole structure. The reaction of 4-substituted cyclohexanones with hydrazines, followed by treatment with a Vilsmeier-Haack reagent, can afford novel 4,5,6,7-tetrahydroindazole derivatives under mild conditions. researchgate.net This approach highlights the adaptability of cyclization strategies based on the specific substitution pattern of the starting cyclohexanone.

| Cyclohexanone Derivative | Reagent | Product Type | Reference |

| 1,3-dicarbonyl-containing cyclohexanones | Hydrazine Hydrate | Tetrahydroindazole derivatives | jmchemsci.com |

| Ethyl 2-oxocyclohexane-1-carboxylate | Hydrazine Hydrate | Pyrazolone derivatives | uta.edu.lyutripoli.edu.ly |

| 4-substituted cyclohexanones | Hydrazines / Vilsmeier-Haack reagent | Substituted Tetrahydroindazoles | researchgate.net |

Cyclization from Perfluorinated Ketones

The introduction of fluorine atoms into heterocyclic compounds can significantly alter their properties. The synthesis of fluorinated tetrahydroindazoles can be achieved using perfluorinated ketones as starting materials. For instance, the synthesis of 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole demonstrates the construction of a highly fluorinated indazole system. researchgate.net The synthesis often involves the cyclization of a fluorinated precursor, which can be derived from compounds like octafluoroacetophenone. researchgate.net The general principle involves reacting a perfluorinated β-diketone or a related precursor with hydrazine. The strong electron-withdrawing nature of the fluorine atoms influences the reactivity of the carbonyl groups and can facilitate the cyclization process. The resulting fluorinated indazoles are valuable for further chemical exploration.

Stereoselective Synthesis from Chiral Precursors

The development of stereoselective synthetic methods allows for the preparation of optically active tetrahydroindazoles. This can be achieved by using chiral precursors derived from natural sources. A notable example is the use of 2-aroylcyclohexanones derived from (–)-menthone. thieme-connect.de When 2-benzoylisomenthone, a chiral ketone, is reacted with hydrazine, it yields an optically active tetrahydro-1H-indazole with high stereochemical fidelity. thieme-connect.de This approach demonstrates that the chirality of the starting material can be effectively transferred to the product, providing access to enantiomerically enriched tetrahydroindazole derivatives without significant loss of optical purity.

Catalytic Approaches in Tetrahydroindazole Synthesis

Catalysis offers powerful tools for synthesizing tetrahydroindazoles, often providing milder reaction conditions, higher efficiency, and greater control over selectivity compared to traditional stoichiometric methods.

Transition Metal-Catalyzed Methods

Transition metals, particularly palladium, have emerged as effective catalysts in the synthesis of indazole and its derivatives. mdpi.com Palladium-catalyzed reactions can facilitate the crucial C-N bond formation required for constructing the pyrazole ring. For example, palladium-catalyzed coupling reactions followed by intramolecular hydroamination can be used to synthesize indazole systems. thieme-connect.de One such strategy involves the coupling of an appropriately substituted precursor, followed by a palladium-catalyzed cyclization step that forms the heterocyclic ring. uniurb.it These methods are part of a broader trend in organic synthesis where transition metal catalysis enables the efficient construction of complex heterocyclic frameworks. arabjchem.org

| Catalyst System | Reaction Type | Application | Reference |

| Pd₂(dba)₃ / Ligand | C-N Coupling/Cyclization | Synthesis of Tetrahydroindazoles | uniurb.it |

| Palladium Chloride (PdCl₂) | Coupling/Hydroamination | Synthesis of 2-aryl-2H-indazoles | thieme-connect.de |

Acid-Base Catalyzed Reactions

Acid and base catalysis plays a pivotal role in the synthesis of the tetrahydroindazole core, typically involving the condensation of a 1,3-dicarbonyl compound or its enamine equivalent with a hydrazine derivative.

In a notable example, the synthesis of various phenyl, indole (B1671886), and dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives has been achieved through the treatment of multisubstituted cyclohexanone derivatives with hydrazine hydrates in a methanolic solution containing an acid catalyst (MeOH/H+). jmchemsci.compnrjournal.com This acid-catalyzed condensation-cyclization reaction proceeds efficiently to afford the desired tetrahydroindazole scaffolds. jmchemsci.com The reaction of a cyclohexanone derivative containing a 1,3-dicarbonyl moiety with hydrazine hydrate or phenylhydrazine (B124118) hydrochloride in an acidic medium leads to the formation of the corresponding 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives. jmchemsci.com

A patented industrial process for the synthesis of 3-methyl-1H-indazole, a related parent aromatic compound, also highlights the use of acid catalysis. In this multi-step synthesis, 2-aminoacetophenone (B1585202) is treated with an aqueous solution of sodium nitrite (B80452) in the presence of hydrochloric acid to form a diazonium salt. google.comgoogle.com This intermediate is then reduced with a hydrochloric acid solution of stannous chloride dihydrate, followed by basification to a weakly alkaline pH to precipitate the final product. google.comgoogle.com While this example leads to the aromatic indazole, the principles of acid-catalyzed diazotization and subsequent cyclization are fundamental in heterocyclic synthesis.

The following table summarizes representative acid-catalyzed reactions for the synthesis of tetrahydroindazole derivatives.

| Starting Material | Reagent | Catalyst/Medium | Product | Yield | Reference |

| Multisubstituted cyclohexanone derivatives | Hydrazine hydrates | MeOH/H+ | Phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives | Not specified | jmchemsci.compnrjournal.com |

| 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) | Hydrazine hydrate | Methanol | 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone | Not specified | jmchemsci.com |

| 2-aminoacetophenone | 1. NaNO2 (aq) 2. SnCl2·2H2O | 1. Hydrochloric acid 2. Hydrochloric acid | 3-methyl-1H-indazole | 90% | google.comgoogle.com |

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented, related transformations highlight the potential of this methodology.

For instance, the stereoselective synthesis of multifunctionalized tetrahydroindan derivatives has been achieved using cinchona alkaloid-based bifunctional organocatalysts. nih.gov This process involves two sequential Michael reactions between a cyclic γ,δ-unsaturated-β-ketoester and nitroalkenes, followed by a tetramethylguanidine-mediated cyclization. nih.gov Although the final product is a tetrahydroindan, the strategic use of organocatalysts to control stereochemistry in the formation of a six-membered ring fused to a five-membered ring provides a conceptual blueprint for potential application in tetrahydroindazole synthesis.

Similarly, the organocatalytic enantioselective synthesis of tetrahydrofluoren-9-ones has been reported via a vinylogous Michael addition/Henry reaction cascade. researchgate.net This reaction, employing novel 1,3-indandione-derived pronucleophiles and nitroalkenes, demonstrates the ability of organocatalysts to facilitate complex cascade reactions that generate multiple stereocenters with high fidelity. researchgate.net The principles of activating substrates through enamine or iminium ion intermediates, central to many organocatalytic transformations, could be adapted to the key bond-forming steps in tetrahydroindazole synthesis.

The development of an organocatalytic route to this compound would likely involve the asymmetric condensation of a prochiral 2-methylcyclohexane-1,3-dione (B75653) equivalent with hydrazine, where a chiral Brønsted acid or base catalyst could control the enantioselectivity of the initial condensation or the subsequent cyclization step.

Green Chemistry Principles in Tetrahydroindazole Synthesis

The integration of green chemistry principles into synthetic methodologies is a paramount objective in modern chemical research. For the synthesis of tetrahydroindazoles, this involves the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. This technology is particularly well-suited for the synthesis of heterocyclic compounds like indazoles.

Several studies have reported the efficient synthesis of indazole derivatives under microwave irradiation. For example, a one-pot, two-step microwave-assisted method has been developed for the synthesis of 1-H-indazole and 1-phenyl-1H-indazoles from salicylaldehydes and hydrazine hydrates. ajrconline.org This approach demonstrates the potential of microwave heating to drive the initial hydrazone formation and subsequent cyclization in a highly efficient manner. ajrconline.org The reaction of various substituted salicylaldehydes with hydrazine hydrate or phenylhydrazine hydrate in ethanol under microwave irradiation (420 W for 10 minutes) afforded the corresponding indazole derivatives in good to excellent yields. ajrconline.org

Another study detailed the microwave-assisted synthesis of indazole derivatives in distilled water, highlighting the use of an environmentally friendly solvent. nih.gov While this research focused on aromatic indazoles, the principles of rapid, efficient heating in an aqueous medium are directly applicable to the synthesis of their tetrahydro counterparts.

The following table presents data from microwave-assisted syntheses of related indazole compounds, illustrating the typical reaction conditions and outcomes.

| Reactants | Solvent | Microwave Conditions | Product | Yield (Microwave) | Yield (Conventional) | Reference |

| Salicylaldehyde, Hydrazine hydrate | Ethanol | 420 W, 10 min | 1-H-indazole | 85% | 65% | ajrconline.org |

| Salicylaldehyde, Phenylhydrazine hydrate | Ethanol | 420 W, 10 min | 1-phenyl-1H-indazole | 89% | 71% | ajrconline.org |

| 5-Bromosalicylaldehyde, Hydrazine hydrate | Ethanol | 420 W, 10 min | 5-Bromo-1-H-indazole | 92% | 75% | ajrconline.org |

| 5-Bromosalicylaldehyde, Phenylhydrazine hydrate | Ethanol | 420 W, 10 min | 5-Bromo-1-phenyl-1H-indazole | 95% | 78% | ajrconline.org |

Solvent-Free and Aqueous Medium Reactions

Conducting organic reactions in the absence of volatile organic solvents or in aqueous media is a cornerstone of green chemistry. For the synthesis of tetrahydroindazoles, these approaches offer significant environmental and economic advantages.

The reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied, demonstrating the feasibility of conducting reactions with the indazole core in an aqueous environment. nih.gov This study focused on the addition reaction to the indazole nitrogen, but it underscores the stability and reactivity of the indazole system in water. nih.gov

While specific solvent-free methods for the synthesis of this compound are not prominently reported, the general strategy often involves the neat reaction of solid or liquid reactants at elevated temperatures, sometimes with catalyst impregnation on a solid support. The condensation of 2-methylcyclohexane-1,3-dione with hydrazine hydrate, for instance, could potentially be performed under solvent-free conditions by heating the neat mixture, possibly with a solid acid or base catalyst.

Flow Chemistry and Continuous Synthesis of Tetrahydroindazole Frameworks

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mtak.hursc.orgnih.gov The application of this technology to the synthesis of heterocyclic scaffolds like tetrahydroindazoles is a promising area of research.

A continuous-flow strategy has been successfully applied to the synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) at high temperatures. researchgate.net This process allows for the safe handling of potentially hazardous intermediates and enables rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. researchgate.net By employing a Box-Behnken design for optimization, a yield of over 85% for 6-bromo-4-fluoro-1H-indazole was achieved. researchgate.net

Multi-Component Reactions for Diverse Tetrahydroindazole Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While classical MCRs for the direct synthesis of the this compound core are not well-established, related multi-component strategies for constructing substituted indazoles and other heterocyclic systems demonstrate the potential of this approach.

The synthesis of various heterocyclic compounds often utilizes MCRs. For example, the synthesis of tetrazolo-substituted indoles has been achieved through a two-step process initiated by a Ugi-tetrazole reaction, which is a multi-component reaction. researchgate.net Although the final product is not a tetrahydroindazole, this demonstrates how MCRs can be employed to build complex heterocyclic systems.

A plausible multi-component approach for the synthesis of diverse tetrahydroindazole scaffolds could involve the reaction of a β-ketoester, an aldehyde, and hydrazine in a one-pot process. This would be a variation of the Hantzsch dihydropyridine (B1217469) synthesis. In this hypothetical MCR, the Knoevenagel condensation of the aldehyde and the β-ketoester would generate an α,β-unsaturated system in situ, which would then undergo a Michael addition with hydrazine, followed by intramolecular cyclization and dehydration to afford the tetrahydroindazole product. This strategy would allow for the introduction of diversity at multiple positions of the tetrahydroindazole core by simply varying the starting components.

Chemical Reactivity and Derivatization Strategies of 3 Methyl 4,5,6,7 Tetrahydro 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring within the indazole system is aromatic and contains six π-electrons, making it reactive towards electrophiles. chim.itrrbdavc.org In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, as this position is most activated by the two nitrogen atoms and leads to a more stable intermediate compared to attack at C3 or C5. chim.itrrbdavc.orgscribd.com

While the benzene-fused portion of a fully aromatic indazole is typically more reactive towards electrophiles than the pyrazole ring, the saturation of the six-membered ring in 3-methyl-4,5,6,7-tetrahydro-1H-indazole directs electrophilic attack to the heterocyclic pyrazole core. researchgate.net Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, and sulfonation.

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Expected Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-methyl-4-nitro-4,5,6,7-tetrahydro-1H-indazole |

| Bromination | Br₂ / Lewis Acid | Br⁺ | 4-bromo-3-methyl-4,5,6,7-tetrahydro-1H-indazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

This table is based on the general reactivity of the pyrazole ring and represents predicted outcomes for the this compound scaffold.

Nucleophilic Substitution Reactions and Transformations

The nitrogen atoms of the pyrazole ring are primary sites for nucleophilic reactions, most notably alkylation and acylation. chemicalbook.com The deprotonation of the N1-H creates a nucleophilic indazolide anion that readily reacts with electrophiles like alkyl halides. This reaction, however, often yields a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov

The regioselectivity of N-alkylation is influenced by several factors, including the base, solvent, and the nature of the electrophile. beilstein-journals.orgnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Conversely, different conditions can favor the kinetic N2-product. researchgate.net

Research has demonstrated that for various substituted indazoles, the use of NaH in THF provides high N1-selectivity. beilstein-journals.org In contrast, Mitsunobu conditions or the use of certain bases like cesium carbonate in DMF can alter the N1/N2 ratio. beilstein-journals.orgnih.gov

Table 2: Regioselectivity of N-Alkylation of Indazole Scaffolds

| Reagents | Conditions | Predominant Isomer | Reference |

|---|---|---|---|

| Alkyl Bromide, NaH | THF | N1 | beilstein-journals.orgbeilstein-journals.org |

| Alcohol, PPh₃, DEAD (Mitsunobu) | THF | N2 | beilstein-journals.org |

| Alkyl Halide, Cs₂CO₃ | DMF | Mixture, often N1 favored | nih.gov |

This table summarizes general findings for the indazole scaffold, which are applicable to the tetrahydro-derivative.

Functional Group Interconversions on the Tetrahydrocyclohexane Moiety

The saturated six-membered ring of this compound offers opportunities for chemical modifications that are distinct from the reactions on the aromatic pyrazole core.

The most significant oxidation reaction of the tetrahydro-indazole core is aromatization. Treatment of a 4,5,6,7-tetrahydro-1H-indazole with an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) or o-chloranil leads to the formation of the corresponding fully aromatic 1H-indazole. thieme-connect.de This dehydrogenation reaction is a key step in synthesizing aromatic indazoles from cyclohexanone-derived precursors.

Furthermore, if the tetrahydrocyclohexane ring contains a ketone functional group, as in 5-oxo-tetrahydro-indazole derivatives, this allows for a wide range of subsequent chemical transformations. nih.gov

Functional groups on the tetrahydrocyclohexane moiety can be readily modified through reduction reactions. A notable example is the reductive amination of a ketone at the C5 position. Starting from a 5-oxo-tetrahydro-indazole derivative, reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the corresponding 5-amino-substituted tetrahydro-indazole. nih.gov This strategy has been successfully employed in the synthesis of potent and selective sigma-2 receptor ligands. nih.gov

Table 3: Example of Reductive Amination on a Tetrahydroindazole (B12648868) Core

| Starting Material | Reagents | Product |

|---|

This reaction demonstrates the chemical tractability of the saturated ring for introducing new functional groups. nih.gov

Regioselective Functionalization of the Indazole Core

Regioselective functionalization is crucial for the synthesis of specific indazole derivatives, particularly for pharmaceutical applications. nih.gov As discussed previously, the N1 and N2 positions of the pyrazole ring are key sites for regioselective alkylation, with reaction conditions dictating the outcome. nih.gov The choice of base and solvent system is paramount in controlling the ratio of N1 to N2 isomers. beilstein-journals.orgnih.gov

The C3 position of the indazole ring is a common site for introducing substituents to modulate biological activity. chim.itmdpi.com In the case of this compound, this position is already occupied. Therefore, functionalization strategies would involve either modification of the existing methyl group or application to a non-methylated tetrahydro-indazole precursor.

For an unsubstituted tetrahydro-indazole, the C3 position can be functionalized through various methods. One common approach is initial halogenation (e.g., iodination with I₂ and KOH), which installs a leaving group at C3. chim.itmdpi.com This 3-iodo-indazole can then undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide variety of aryl or heteroaryl groups. mdpi.comresearchgate.net

Direct C3-H functionalization methods have also been developed, including radical nitration and metal-catalyzed C-H activation, although these are more commonly applied to fully aromatic indazole systems. chim.it The development of C3-functionalization using 1H-indazole N-oxides as substrates has also emerged as a versatile strategy. researchgate.net

Table 4: General Strategies for C3-Functionalization of the Indazole Core

| Strategy | Description | Example Reaction |

|---|---|---|

| Halogenation-Coupling | Introduction of a halogen at C3, followed by a metal-catalyzed cross-coupling reaction. | Iodination with I₂, KOH, then Suzuki coupling with an arylboronic acid. mdpi.com |

| Metalation | Deprotonation at C3 using a strong base followed by reaction with an electrophile. | C3-zincation followed by Negishi coupling. chim.it |

Functionalization at Nitrogen Atoms (N1 and N2)

The N-H group of the pyrazole ring in this compound provides a prime site for functionalization. Alkylation or arylation at these nitrogen atoms can lead to two possible regioisomers: the N1-substituted and the N2-substituted products. The regioselectivity of these reactions is a well-studied aspect of indazole chemistry and is highly dependent on the reaction conditions. beilstein-journals.orgnih.govnih.govresearchgate.net

The outcome of N-alkylation is governed by a delicate interplay of steric and electronic effects, the nature of the base and solvent, and the type of electrophile used. beilstein-journals.orgnih.gov Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org

N1-Selectivity: Conditions that favor the thermodynamic product often lead to N1-alkylation. The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1-selectivity, especially with indazoles bearing C3 substituents like carboxymethyl or tert-butyl groups. beilstein-journals.orgnih.govnih.gov

N2-Selectivity: Conversely, N2-alkylation can be favored under different conditions. For instance, the presence of electron-withdrawing groups at the C7 position of the indazole ring can confer excellent N2-regioselectivity. beilstein-journals.orgnih.gov TfOH-catalyzed reactions with diazo compounds have also been developed as a highly regioselective method for N2-alkylation. rsc.org

N-arylation can be accomplished using transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination or Ullmann condensation, which are standard procedures for forming C-N bonds. nih.gov These reactions typically involve an aryl halide, a palladium or copper catalyst, a suitable ligand, and a base.

Table 2: Regioselectivity in N-Alkylation of the Indazole Scaffold

| Base | Solvent | Electrophile Type | Major Isomer | Key Influencing Factors | Reference(s) |

| NaH | THF | Alkyl Bromide | N1 (>99% for some C3-substituents) | Favors thermodynamic product; potential Na⁺ chelation | beilstein-journals.orgnih.govnih.gov |

| Cs₂CO₃ | DMF | Alkyl Halide | Mixture, often N1 favored | Commonly used conditions, variable selectivity | researchgate.net |

| K₂CO₃ | DMF | Alkyl Halide | Mixture, substrate-dependent | Common, but often yields isomeric mixtures | researchgate.net |

| N/A (TfOH catalyst) | DCE | Diazo Compound | N2 (>99:1) | Acid-catalyzed mechanism, kinetically controlled | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. For the this compound scaffold, these reactions typically require a halogenated precursor, such as a bromo- or iodo-derivative, which can be prepared as described in section 3.4.1.1. The Suzuki-Miyaura coupling is one of the most widely used methods. nih.gov

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. For instance, a 3-iodo- or 7-bromo-tetrahydroindazole derivative could be coupled with various aryl or heteroaryl boronic acids to generate a library of C-arylated analogs. nih.govmdpi.com The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, NaHCO₃), and solvent (e.g., DMF, dioxane/water) is critical for reaction efficiency. mdpi.comnih.gov

Table 3: Representative Suzuki-Miyaura Coupling for Indazole Functionalization

Ring-Opening and Ring-Closing Metathesis in Analog Design

Ring-Opening Metathesis (ROM) and Ring-Closing Metathesis (RCM) are powerful olefin metathesis reactions that enable the formation and transformation of cyclic and macrocyclic structures. drughunter.com While specific examples of these reactions on this compound are not prevalent in the surveyed literature, the principles can be readily applied for the design of novel analogs.

Ring-Closing Metathesis (RCM): This strategy could be employed to construct novel fused-ring systems. For example, by introducing two alkenyl chains onto the tetrahydroindazole core—perhaps one at N1 and another at C7 (via a precursor)—an intramolecular RCM reaction could forge a new ring, creating a complex polycyclic scaffold. RCM is a key strategy for synthesizing macrocycles and has been used to prepare fused bicyclic imidazoles and other heteroaromatic systems. drughunter.comresearchgate.net

Ring-Opening Metathesis (ROM): While less common for derivatizing a stable core like tetrahydroindazole, ROM could be envisioned if the saturated carbocyclic ring were to contain an endocyclic double bond (i.e., a tetrahydro- instead of a hexahydro-precursor). More practically, Ring-Opening Metathesis Polymerization (ROMP) could be used if a strained olefin, such as a norbornene moiety, were appended to the indazole scaffold. This would allow for the creation of polymers where the this compound unit is a repeating functional monomer.

The application of these metathesis reactions would typically involve first synthesizing a diene-functionalized tetrahydroindazole derivative. For instance, N-allylation at the N1 or N2 position, followed by introduction of another olefinic chain elsewhere on the molecule, would generate a suitable precursor for an RCM reaction, potentially leading to novel macrocyclic or fused-ring analogs.

Advanced Structural and Spectroscopic Characterization of 3 Methyl 4,5,6,7 Tetrahydro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for the structural analysis of 3-methyl-4,5,6,7-tetrahydro-1H-indazole in both solution and solid states. By analyzing various nuclei (¹H, ¹³C, ¹⁵N), it is possible to determine the precise connectivity of atoms and to distinguish between different tautomeric and isomeric forms.

Proton (¹H) NMR Analysis for Tautomer Identification

Proton NMR provides initial, critical information about the molecular structure. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group, the four methylene (B1212753) groups of the saturated ring, and the N-H proton of the pyrazole (B372694) ring.

Methyl Protons (C3-CH₃): A singlet peak, typically appearing in the range of δ 2.1–2.3 ppm.

Tetrahydro Ring Protons (C4-H₂, C5-H₂, C6-H₂, C7-H₂): These protons appear as multiplets in the aliphatic region. Typically, the protons on C4 and C7 are slightly deshielded compared to those on C5 and C6 due to their proximity to the pyrazole ring, appearing around δ 2.4–2.6 ppm, while the C5 and C6 protons resonate around δ 1.7–1.9 ppm.

N-H Proton: A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It can appear over a wide range, often above δ 10 ppm in aprotic solvents like DMSO-d₆.

While the parent indazole exists in a tautomeric equilibrium between 1H- and 2H-forms, the 1H-tautomer is generally the more thermodynamically stable form. jmchemsci.com For N-substituted derivatives, such as 1-methyl-indazole and 2-methyl-indazole, the chemical shifts of the methyl protons differ slightly (by about 0.1-0.2 ppm), which can aid in isomer identification. jmchemsci.com

Table 1: Representative ¹H NMR Data for Tetrahydroindazole (B12648868) Scaffolds Note: Data for the specific target compound is predicted based on analogous structures. Data for the 1-propyl derivative is experimental.

| Proton Assignment | Predicted Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for a 1-propyl-4,5,6,7-tetrahydro-1H-indazole derivative nih.gov | Multiplicity |

|---|---|---|---|

| C3-CH₃ | ~2.2 | - | Singlet (s) |

| C4-H₂, C7-H₂ | ~2.5 | 2.70 – 2.65 | Multiplet (m) |

| C5-H₂, C6-H₂ | ~1.8 | 1.80 (q) | Multiplet (m) |

| N-H | >10 (in DMSO-d₆) | - (N-substituted) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Characterization

¹³C NMR spectroscopy is exceptionally useful for identifying tautomers in indazole derivatives. The chemical shift of the C3 carbon is particularly sensitive to the position of the substituent on the nitrogen atom. For the 1H-tautomer or N1-substituted isomers, the C3 signal appears significantly downfield compared to the 2H-tautomer or N2-substituted isomers.

1H-Tautomer/N1-Isomers: The C3 signal typically appears in the range of δ 132–142 ppm. jmchemsci.comnih.gov

2H-Tautomer/N2-Isomers: The C3 signal is shifted upfield to approximately δ 123–124 ppm. jmchemsci.com

For this compound, eight distinct carbon signals are expected: one methyl, four methylene, and three sp² carbons of the pyrazole ring.

Table 2: Representative ¹³C NMR Data for Tetrahydroindazole Scaffolds Note: Data for the specific target compound is predicted based on analogous structures. Data for the 1-propyl derivative is experimental.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for a 1-propyl-4,5,6,7-tetrahydro-1H-indazole derivative nih.gov |

|---|---|---|

| C3 | ~140 | 142.6 |

| C3a | ~118 | 116.5 |

| C7a | ~145 | 138.0 |

| C4, C7 | ~23 | 24.8, 23.5 |

| C5, C6 | ~21 | 21.1 |

| C3-CH₃ | ~11 | - |

Nitrogen (¹⁴N and ¹⁵N) NMR Studies for Tautomeric Forms

Direct observation of nitrogen nuclei provides the most definitive evidence for tautomer identification. ¹⁵N NMR is preferred due to narrower signals, despite its low natural abundance. The nitrogen chemical shifts are highly sensitive to the electronic environment, resulting in large differences between tautomers. Studies on various azoles have shown that the difference in nitrogen shielding between isomeric benzenoid-like (1H) and quinonoid-like (2H) structures can be greater than 20 ppm. researchgate.net The chemical shifts of N1 and N2 atoms are markedly different for 1-substituted versus 2-substituted isomers, making ¹⁵N NMR an unambiguous tool for structural assignment of derivatives. nih.gov

Solid-State CPMAS NMR Spectroscopy

Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectroscopy allows for the study of molecules in their crystalline form, providing insight into the tautomeric structure that exists in the solid state, which may differ from that in solution. For indazole derivatives, ¹³C and ¹⁵N CPMAS NMR are particularly valuable. These techniques have been used to confirm that certain fluorinated 3-methyl-1H-indazoles exist as the 1H-tautomer in the solid state. researchgate.netresearchgate.net In some cases, CPMAS spectra can reveal the coexistence of multiple tautomers or conformers within different crystalline domains. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the N-H bond, the saturated carbocyclic ring, and the pyrazole moiety.

Table 3: Characteristic IR Absorption Bands for 4,5,6,7-Tetrahydro-1H-indazole Scaffold Note: Data is based on the closely related parent compound, 4,5,6,7-tetrahydro-1H-indazole. nih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

|---|---|---|

| N-H Stretch | 3200 - 3000 | Broad, strong |

| C-H Stretch (Aliphatic) | 2935 - 2850 | Strong, sharp |

| C=N Stretch (Ring) | ~1500 | Medium |

| C-N Stretch (Ring) | ~1250 | Medium |

| CH₂ Bending/Scissoring | ~1440 | Medium |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂N₂), the monoisotopic mass is 136.1000 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z = 136. The fragmentation pattern provides structural information. For the related 4,5,6,7-tetrahydro-1H-indazole (MW = 122), the base peak is observed at m/z = 94. nih.gov This corresponds to the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder fragmentation of the cyclohexene-like ring. A similar pathway is expected for the 3-methyl derivative.

Expected Fragmentation Pathways:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule at m/z = 136.

Retro-Diels-Alder Fragmentation: Loss of an ethylene molecule (28 Da) from the tetrahydro ring to yield a fragment ion at m/z = 108. This is often a dominant pathway.

Loss of Methyl Group: Cleavage of the C3-methyl bond to produce an [M-15]⁺ ion at m/z = 121.

Table 4: Predicted and Analogous Mass Spectrometry Data

| m/z Value | Proposed Fragment Identity (for 3-methyl derivative) | Observed Top 5 Peaks for 4,5,6,7-tetrahydro-1H-indazole nih.gov |

|---|---|---|

| 136 | [M]⁺˙ (Molecular Ion) | 122 (M⁺˙) |

| 121 | [M - CH₃]⁺ | 121 |

| 108 | [M - C₂H₄]⁺˙ (Retro-Diels-Alder) | 94 (Base Peak) |

| - | - | 95 |

| - | - | 39 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This powerful analytical tool has been employed to characterize various derivatives of the this compound scaffold, revealing detailed information about their molecular geometry and supramolecular assembly. Although obtaining suitable single crystals of the parent compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, has proven challenging due to its fibrous nature, studies on analogous structures provide a comprehensive understanding of this class of compounds. missouri.edu

Determination of Molecular Conformation

The conformation of the tetrahydro-indazole ring system is a key structural feature. In derivatives of this scaffold, the partially saturated six-membered ring typically adopts a non-planar conformation. For instance, in the crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride, the saturated ring adopts a sofa conformation. nih.gov Similarly, the non-aromatic six-membered ring in (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is characterized by a distorted envelope conformation. nih.gov

The planarity of the indazole portion and the orientation of its substituents are also critical. In nitro-substituted 1H-indazole derivatives, the indazole moiety is generally planar, with substituent groups like nitro and phenyl rings twisted at certain angles relative to this plane. nih.govnih.gov For example, in one 4-methylphenyl derivative, the phenyl ring is inclined to the plane of the indazole moiety by 12.94 (8)°. nih.gov The precise bond lengths, bond angles, and torsion angles determined from X-ray analysis provide a complete picture of the molecule's geometry in the solid state.

Table 1: Selected Conformational Parameters for Tetrahydro-Indazole Derivatives from X-ray Diffraction

| Compound/Feature | Ring Conformation | Dihedral Angles (°) | Reference |

| 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride | Sofa | Phenyl ring forms large dihedral angles with the pyrazole ring. | nih.gov |

| (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | Distorted Envelope | Heterocyclic ring to phenyl ring: 37.9 (1); Heterocyclic ring to chlorobenzene (B131634) ring: 64.3 (1); Phenyl to chlorobenzene ring: 74.5 (1). | nih.gov |

| 3-(4-methylphenyl)-6-nitro-1H-indazole | Planar Indazole | Phenyl ring to indazole plane: 30.8 (3) and 31.6 (3) in two independent molecules. | nih.gov |

| 5-[(5-nitro-1H-indazol-1-yl)methyl]... | Planar Indazole | Indazole to nitro group: 6.50 (6); Indazole to phenyl group: 6.79 (4). | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of indazole derivatives is governed by a network of intermolecular interactions. Hydrogen bonds and π-π stacking are among the most significant forces dictating the supramolecular architecture. In the crystal structures of various indazole derivatives, molecules are often linked into dimers, chains, or more complex three-dimensional networks through these interactions. researchgate.netsemanticscholar.org

Weak C-H···O and C-H···N hydrogen bonds are frequently observed, connecting molecules into layers or other motifs. nih.govresearchgate.net For instance, in one nitroindazole derivative, C-H···O hydrogen bonds link molecular stacks into pairs. nih.gov In another case, the crystal structure of an indazole N-oxide derivative reveals a hydrogen-bonded network involving the oxo group and a water molecule. researchgate.net

π-π stacking interactions are also prevalent, particularly between the aromatic rings of the indazole system and any pendant phenyl groups. These interactions often lead to the formation of columnar stacks in the crystal lattice. nih.govresearchgate.net The combination of hydrogen bonding and π-π stacking results in a robust and stable crystal packing.

Table 2: Examples of Intermolecular Interactions in Indazole Derivatives

| Compound | Interaction Type | Description | Reference |

| 5-[(5-nitro-1H-indazol-1-yl)methyl]... | π-π Stacking & C-H···O H-bonds | Oblique stacks are formed by π–π stacking between the indazole unit and phenyl rings. Stacks are linked into pairs by C—H⋯O hydrogen bonds. | nih.gov |

| 1-(6-Nitro-1H-indazol-1-yl)ethanone | C-H···O & C-H···N H-bonds, π-π Stacking | Weak C—H⋯O and C—H⋯N hydrogen bonds form layers, which are associated through π-stacking interactions to form a 3D network. | researchgate.net |

| (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | C-H···O H-bonds | Weak C—H⋯O interactions are predominant within the three-dimensional architecture. | nih.gov |

| (1H-indazol-1-yl)methanol derivatives | O-H···N H-bonds | Molecules form dimers through intermolecular O—H···N hydrogen bonds. | semanticscholar.org |

Hirshfeld Surface Analysis for Intermolecular Interactions

To gain deeper, quantitative insight into the intermolecular interactions within the crystal, Hirshfeld surface analysis is a powerful computational tool. This method allows for the visualization and quantification of the different types of intermolecular contacts that contribute to the crystal packing. mdpi.com

The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions such as strong hydrogen bonds. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Indazole Derivatives

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Other significant contacts (%) | Reference |

| 5-[(5-nitro-1H-indazol-1-yl)methyl]furan-2(3H)-one | 36.3 | 23.4 | 13.4 | 11.4 | - | nih.gov |

| (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | 36.8 | 8.6 | 26.5 | - | Cl···H/H···Cl (12.9) | nih.gov |

Tautomerism and Conformational Analysis of 3 Methyl 4,5,6,7 Tetrahydro 1h Indazole

1H- and 2H-Tautomerism in the Indazole System

The indazole core, a bicyclic aromatic heterocycle, is characterized by annular tautomerism, primarily existing as two distinct forms: the 1H- and 2H-tautomers. acs.orgmdpi.com This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. acs.org The 1H-tautomer, often referred to as the benzenoid form, is generally the predominant and more thermodynamically stable form for the parent indazole. acs.orgnih.govresearchgate.net The 2H-tautomer, or quinonoid form, is typically higher in energy. acs.orgnih.gov A third potential tautomer, the 3H-indazole, is rarely observed as it is significantly less stable and rapidly converts to the 1H form. nih.govacs.org

Experimental Verification of Tautomeric Forms

The existence and relative populations of indazole tautomers are substantiated through various experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for this purpose. nih.govjapsonline.com Distinct chemical shifts for the protons and carbons adjacent to the nitrogen atoms in the 1H- and 2H-forms allow for their unambiguous identification and quantification in solution. japsonline.comresearchgate.net For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the N-H proton or N-alkyl protons and specific carbons in the ring system, confirming the position of the substituent and thus the tautomeric form.

Other spectroscopic methods, including UV-Vis spectroscopy, have also been employed to study tautomeric equilibria in the gas phase. Mass spectrometry and photoelectron spectroscopy have historically provided evidence for the predominance of the 1H-tautomer in the gas phase as well. In the solid state, X-ray crystallography provides definitive structural evidence for the dominant tautomer. For related tetrahydroindazolone compounds, both 1H and 2H tautomers have been observed, sometimes coexisting in the same solution, with their ratio determined by NMR integration. researchgate.net

Thermodynamic Stability and Predominance of Tautomers

For the unsubstituted indazole system, the 1H-tautomer is thermodynamically favored over the 2H-tautomer. acs.orgmdpi.comresearchgate.net This enhanced stability is largely attributed to the greater aromaticity of the benzenoid system in the 1H-form compared to the less aromatic o-quinonoid structure of the 2H-form. ipb.pt Computational studies using various levels of theory have quantified this energy difference.

| Computational Method | Predicted Energy Difference (ΔE) in favor of 1H-indazole |

| MP2/6-31G* | 3.6 kcal/mol (15.1 kJ/mol) acs.org |

| Ab initio (LCGO) | 10.7 kcal/mol (44.8 kJ/mol) nih.gov |

| Ab initio (STO-3G) | 10.0-12.9 kcal/mol (41.8-54.0 kJ/mol) nih.gov |

| Ab initio (6-31G) | 9.2-10.0 kcal/mol (38.5-41.8 kJ/mol) nih.gov |

These theoretical calculations are consistent with experimental observations that confirm the 1H-tautomer as the major species in both the gas phase and in solution. nih.gov The Gibbs free energy difference (ΔG°298) in the gas phase has been calculated to be approximately 4.1 kcal/mol, further underscoring the predominance of the 1H form.

Influence of Substituents on Tautomeric Equilibrium

While the 1H-tautomer is generally more stable for parent indazole, the introduction of substituents can significantly alter the tautomeric equilibrium. The electronic nature and position of the substituent play a critical role in determining the relative stability of the 1H and 2H forms.

In the case of 4,5,6,7-tetrahydro-1H-indazoles, the presence of a methyl group at the C3 position, as in 3-methyl-4,5,6,7-tetrahydro-1H-indazole, has a pronounced effect. Theoretical studies on the closely related 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one system have shown that the methyl group can reverse the typical stability order. researchgate.netslideshare.net Ab initio and density functional theory (DFT) calculations indicate that for the 3-methyl substituted derivative, the 2H-tautomer is actually more stable than the 1H-tautomer. researchgate.netslideshare.net This shift is attributed to the electronic effects of the methyl group influencing the pyrazole ring.

| Compound | Calculation Level | Most Stable Tautomer | Energy Difference (kJ mol-1) |

| 1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | 1H | 1.2 |

| 3-methyl -1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | 2H | 0.9 |

| 1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | 1H | 4.8 |

| 3-methyl -1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | 2H | 1.8 |

This data suggests that for this compound, the 2H-tautomer is likely to be a significant, if not the predominant, species in the tautomeric equilibrium, a reversal of the trend seen in the unsubstituted parent indazole.

Conformational Dynamics of the Tetrahydrocyclohexane Ring

The 4,5,6,7-tetrahydro-1H-indazole molecule contains a six-membered aliphatic ring fused to the pyrazole ring. This saturated portion, structurally analogous to a cyclohexene (B86901) ring due to the fusion, is not planar and exhibits conformational flexibility. While specific experimental or computational studies on the conformational dynamics of this compound are not extensively documented, its behavior can be inferred from the principles of cyclohexane (B81311) and cyclohexene conformational analysis.

The tetrahydrocyclohexane ring is expected to adopt non-planar conformations to minimize angular and torsional strain. The most likely conformations would be variations of the "half-chair" or "twist-boat" (also known as skew-boat) forms, which are common for cyclohexene and its derivatives. In these conformations, four of the carbon atoms tend to be coplanar, while the other two are puckered out of this plane. The fusion to the rigid, planar pyrazole ring restricts the conformational freedom compared to a simple cyclohexane ring. A crystal structure analysis of a related compound, (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, revealed that the six-membered ring adopts a distorted envelope conformation. nih.gov This suggests that similar envelope or half-chair conformations are probable for the title compound. The molecule would likely undergo rapid ring inversion between two mirror-image half-chair conformers at room temperature.

Solvation Effects on Tautomerism and Conformation

The surrounding solvent medium can influence both the tautomeric equilibrium and the conformational preferences of a molecule. Solvents can differentially stabilize tautomers based on their polarity and hydrogen-bonding capabilities. While thermochemical studies on parent indazole have indicated the greater stability of the 1H-form regardless of the solvent, this does not always hold true for substituted derivatives. acs.org

Polar solvents are expected to stabilize the tautomer with the larger dipole moment. Computational studies on related tetrahydroindazolones have shown that the 1H and 2H tautomers can have significantly different dipole moments, suggesting that a change in solvent polarity could shift the equilibrium. researchgate.net For example, in the case of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is more stable in the solid state, but in a polar aprotic solvent like DMSO-d6, both the 1H and 2H forms are observed in an approximate 45:55 ratio. researchgate.net This demonstrates a clear solvent-mediated shift in the tautomeric equilibrium. It is therefore plausible that for this compound, the ratio of 1H to 2H tautomers would also be solvent-dependent. Solvents capable of hydrogen bonding could further influence the equilibrium by interacting preferentially with the N-H group of one tautomer over the other.

The solvent can also affect the conformational equilibrium of the saturated ring, although this effect is generally less pronounced than its impact on tautomerism. Polar solvents might slightly favor the more polar conformer, but the energy barriers for ring inversion are typically low, meaning a dynamic equilibrium is likely maintained in most common solvents.

Computational and Theoretical Investigations of 3 Methyl 4,5,6,7 Tetrahydro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-methyl-4,5,6,7-tetrahydro-1H-indazole. These methods are used to determine the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of indazole derivatives due to its balance of accuracy and computational cost. rsc.org Studies on related indazole systems have employed DFT to optimize molecular geometry and analyze electrostatic properties. rsc.org For instance, calculations on similar heterocyclic compounds have been performed using the B3LYP functional with basis sets like 6-31G** to determine stable tautomeric forms and their relative energies. nih.govresearchgate.net Such studies help in understanding the electron density distribution, dipole moments, and the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. For fluorinated indazole derivatives, DFT calculations have been used to rationalize the direction of dipole moments by analyzing natural bond orbitals (NBO). rsc.orgmissouri.edu

Table 1: Representative DFT Functionals and Basis Sets Used in Indazole Research

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G** | Tautomer stability, geometry optimization nih.govresearchgate.net |

| DFT | B3LYP | 6-311+G(2d,p) | NMR chemical shift prediction (GIAO) rsc.orgmissouri.edu |

| DFT | M06-2X | TZVP | Geometry optimization, electronic properties nih.gov |

Ab initio methods, particularly the Hartree-Fock (HF) method, provide a foundational quantum mechanical approach to studying molecular systems without empirical parameters. While computationally more demanding than semiempirical methods, HF calculations serve as a valuable baseline for more advanced computational studies. In the investigation of tetrahydroindazol-4-ones, including a 3-methyl derivative, Hartree-Fock calculations with 6-31G* and 6-31G** basis sets were utilized to assess the stability order of different tautomers. nih.govresearchgate.net These calculations revealed that for the 3-methyl substituted compound, the 2H-tautomer was slightly more stable than the 1H-tautomer, although the energy differences were very small. nih.gov Such ab initio studies are crucial for understanding fundamental aspects of molecular structure and energy. rsc.orgmissouri.edu

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not widely documented, this technique is extensively applied to similar bioactive molecules to explore their conformational landscape and interactions with biological macromolecules. pensoft.net An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion. This allows for the sampling of different low-energy conformations of the flexible tetrahydro- portion of the ring, providing insights into its dynamic behavior and the shapes it is likely to adopt in solution or when interacting with a biological target. nih.gov

Computational Studies on Tautomeric Preferences and Energy Profiles

The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which result from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. jmchemsci.com Computational studies are essential for determining the relative stability of these tautomers. For a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones, including the 3-methyl derivative, extensive computational analyses were performed using various levels of theory. nih.govresearchgate.net

These studies compared the energies of the 1H, 2H, and OH tautomers. The results from both Hartree-Fock (HF/6-31G) and Density Functional Theory (B3LYP/6-31G ) calculations indicated that for the 3-methyl substituted indazolone, the 2H tautomer is slightly more stable than the 1H form. nih.govresearchgate.net This is in contrast to the unsubstituted parent compound where the 1H tautomer is favored. nih.gov The calculated energy differences are typically small, suggesting that both tautomers could coexist in equilibrium. researchgate.net These computational findings are critical as the tautomeric form of the molecule can significantly influence its biological activity and chemical properties. jmchemsci.com

Table 2: Calculated Relative Energies of Tautomers for 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

| Tautomer | HF/6-31G** (kJ/mol) | B3LYP/6-31G** (kJ/mol) |

|---|---|---|

| 1H | 2.03 | 3.81 |

| 2H | 0.00 | 0.00 |

| OH | 126.96 | 125.25 |

Data adapted from Pérez Medina et al., Molecules 2006. nih.govresearchgate.net Note: Energies are relative to the most stable tautomer (2H).

GIAO Calculations for Spectroscopic Prediction and Interpretation

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational technique for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.orgnih.gov This approach has proven to be highly effective for assigning complex NMR spectra of heterocyclic compounds. For a closely related compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, GIAO calculations were employed at the B3LYP/6-311+G(2d,p) level of theory to compute atomic shielding tensors. rsc.orgmissouri.edu The calculated chemical shifts from these tensors were then used to aid in the definitive assignment of peaks in the experimental ¹H, ¹³C, and ¹⁹F NMR spectra. rsc.org The GIAO method provides a powerful link between the calculated molecular structure and experimentally observed spectroscopic properties, enhancing the confidence in structural elucidation. nih.gov

Molecular Docking Studies for Biological Target Interaction Prediction (In Silico)

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used in drug discovery to predict how a small molecule, such as this compound, might interact with the binding site of a target protein. Numerous studies have utilized molecular docking to investigate the potential biological activity of various indazole derivatives. jmchemsci.comnih.govpnrjournal.com For example, derivatives of 4,5,6,7-tetrahydro-1H-indazole have been docked into the active site of enzymes like DNA gyrase to predict their binding mode and antibacterial potential. jmchemsci.compnrjournal.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, providing a rational basis for the molecule's potential biological activity and guiding the design of more potent analogs. nih.govresearchgate.net

Ligand-Protein Binding Affinity Predictions

Molecular docking and other computational techniques are frequently used to predict the binding affinity of ligands to protein targets. These predictions, often expressed as binding energies or inhibitory concentrations, are crucial for identifying and optimizing potential therapeutic agents.

In a study focused on developing novel antibacterial agents, a series of 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives were evaluated in silico for their potential to inhibit the DNA gyrase enzyme (PDB code: 1KZN). jmchemsci.com Molecular docking simulations were performed to estimate the binding interactions and affinity of these compounds. Among the synthesized series, certain derivatives were identified as having excellent bonding characteristics within the active site of the enzyme, suggesting strong potential for inhibitory activity. jmchemsci.com

Another area of investigation has been the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A high-throughput screen identified a tetrahydroindazole (B12648868) derivative, specifically 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, as an inhibitor of the CDK2/cyclin A complex. nih.gov Subsequent optimization led to analogues with significantly improved binding affinity and inhibitory activity against various CDK2/cyclin complexes. nih.gov For instance, analogues 53 and 59 demonstrated a threefold improvement in binding affinity for CDK2 and up to a tenfold enhancement in inhibitory action against CDK2/cyclin A1, E, and O when compared to the initial hit compound. nih.gov

The table below summarizes the predicted binding affinities and activities for derivatives of the tetrahydroindazole scaffold against different protein targets.

| Compound Class | Protein Target | Computational Method | Predicted Activity/Affinity |

| 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives | DNA gyrase (1KZN) | Molecular Docking (Autodock) | Excellent bonding interaction for select derivatives. jmchemsci.com |

| 3,6,6-trimethyl-tetrahydro-1H-indazol-4-one derivatives | CDK2/Cyclin Complexes | Not specified | Analogues showed 3-fold better binding affinity for CDK2. nih.gov |

Mechanistic Insights from Binding Modes

Understanding the specific interactions between a ligand and its target protein is fundamental to rational drug design. Computational studies provide detailed mechanistic insights by visualizing the binding modes of molecules within the active sites of proteins.

For the 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives targeting DNA gyrase, molecular docking studies revealed the specific interactions that contribute to their binding. jmchemsci.com The analysis showed that the most promising compounds, such as 5D and 5F , formed excellent bonding interactions with the active site residues of the DNA gyrase 1KZN enzyme. jmchemsci.com These interactions are critical for the compound's potential to inhibit the enzyme's function, which is essential for bacterial DNA replication.

In the context of CDK2 inhibition, computational analysis was employed to understand how tetrahydroindazole analogues bind to the kinase. nih.gov The studies predicted a potential binding site for these inhibitors not at the conventional ATP-binding pocket, but at the interface between the CDK2 enzyme and its activating partner, cyclin E1. nih.gov This predicted binding mode is significant as it suggests an allosteric mechanism of inhibition, where the inhibitor modulates the enzyme's activity by binding to a site other than the active site. This insight is valuable for developing more selective kinase inhibitors that could avoid off-target effects associated with targeting the highly conserved ATP pocket. The data from enzyme and binding assays supported the computational prediction, indicating that the binding of these analogues to a CDK2/cyclin complex is favored over binding to the free CDK2 enzyme. nih.gov

Biological Activities and Mechanistic Studies of 3 Methyl 4,5,6,7 Tetrahydro 1h Indazole and Its Analogs Preclinical/in Vitro Focus

Antimicrobial Properties

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole core have demonstrated notable antimicrobial activities in preclinical studies, suggesting their potential as scaffolds for the development of new anti-infective agents.

Antibacterial Activity (e.g., S. aureus, Bacillus subtilis, E. Coli)

Analogs of 3-methyl-4,5,6,7-tetrahydro-1H-indazole have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. A study on novel 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives, which share the core tetrahydroindazole (B12648868) structure, demonstrated significant antibacterial activity. pnrjournal.com Several compounds from this series showed excellent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. pnrjournal.com

Similarly, a series of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivatives were evaluated for their antimicrobial properties. One compound in particular, 3f , exhibited strong antibacterial action against multiple strains of S. aureus and S. epidermidis, with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/ml. benthamdirect.comingentaconnect.com

The table below summarizes the antibacterial activity of selected tetrahydroindazole analogs.

| Compound Class | Test Organism | Activity | Reference |

| 1-(...4,5,6,7-tetrahydro-1H-indazol-5-yl) ethan-1-one derivatives | S. aureus, B. subtilis, E. coli | Moderate to Excellent | pnrjournal.com |

| (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivative 3f | S. aureus ATCC 43300 | MIC: 7.81 μg/ml | benthamdirect.comingentaconnect.com |

| (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivative 3f | S. aureus ATCC 25923 | MIC: 7.81 μg/ml | benthamdirect.comingentaconnect.com |

| (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivative 3f | S. epidermidis ATCC 12228 | MIC: 7.81 μg/ml | benthamdirect.comingentaconnect.com |

| (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivative 3f | S. aureus ATCC 6538 | MIC: 31.25 μg/ml | benthamdirect.comingentaconnect.com |

Potential Antifungal and Antiviral Activities

The broader class of indazole derivatives has been investigated for a range of anti-infective properties, including antifungal and antiviral effects. nih.gov

With respect to antifungal activity, a study on (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivatives reported good antifungal activity for several compounds, with MIC values ranging from 31.25 μg/ml to 250 μg/ml. benthamdirect.comingentaconnect.com This suggests that the tetrahydroindazole scaffold can be a viable starting point for the development of novel antifungal agents.

The potential for antiviral activity is also recognized within the indazole chemical class. evitachem.com While specific studies focusing on this compound for antiviral applications are limited, the diverse biological activities of indazole derivatives in general suggest this as a possible area for future investigation. evitachem.com

Antineoplastic/Anticancer Potentials

The indazole nucleus is a key component of several approved anticancer drugs, and numerous derivatives are under investigation for their ability to combat cancer through various mechanisms. nih.govmdpi.com

In Vitro Cytotoxicity Studies against Cancer Cell Lines

A variety of indazole analogs, including those with a tetrahydro-1H-indazole core, have been evaluated for their cytotoxic effects against human cancer cell lines. A series of novel curcumin-indazole analogs featuring the 4,5,6,7-tetrahydro-3aH-indazole structure were synthesized and tested. japsonline.com These compounds showed notable cytotoxicity, particularly against the WiDr (colorectal carcinoma) cell line, with some analogs demonstrating higher activity than the parent compound, curcumin. japsonline.com

Another study focused on 1H-indazole-3-amine derivatives, which were assessed for their anti-proliferative activity against a panel of cancer cell lines including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). nih.govresearchgate.net Several of these compounds exhibited promising inhibitory effects, with one derivative showing an IC50 value of 5.15 µM against the K562 cell line. nih.govresearchgate.net

The table below presents a summary of the cytotoxic activity of selected indazole analogs.

| Compound Class | Cell Line | IC50 Value | Reference |

| Curcumin-indazole analog 3b | WiDr (Colorectal) | 27.20 μM | japsonline.com |

| Curcumin-indazole analogs | WiDr (Colorectal) | 27.20 - 58.19 μM | japsonline.com |

| 1H-Indazole-3-amine derivative 6o | K562 (Leukemia) | 5.15 µM | nih.govresearchgate.net |

| 1H-Indazole-3-amine derivative 5k | HepG-2 (Hepatoma) | 3.32 µM | mdpi.com |

Enzyme Inhibition Related to Cancer Pathways (e.g., DNA Gyrase, FGFRs)

One of the key mechanisms through which indazole derivatives exert their anticancer effects is the inhibition of critical enzymes involved in cancer cell proliferation and survival.

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial drugs. researchgate.netnih.gov Molecular docking studies on a series of 1-(...4,5,6,7-tetrahydro-1H-indazol-5-yl) ethan-1-one derivatives revealed that these compounds have excellent bonding interactions with the active site of the DNA gyrase enzyme (PDB code 1KZN). pnrjournal.com While this study was focused on antibacterial applications, DNA topoisomerases (the human counterpart to gyrase) are also important targets in cancer therapy, suggesting a potential dual-action mechanism for such scaffolds. Related tetrahydro-scaffolds, such as 4,5,6,7-tetrahydrobenzo[d]thiazoles, have been identified as potent inhibitors of E. coli DNA gyrase, with some achieving low nanomolar IC50 values. researchgate.netnih.govnih.gov

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and migration. nih.gov Aberrant FGFR signaling is implicated in various cancers. nih.gov The indazole scaffold has been successfully used to develop potent FGFR inhibitors. whiterose.ac.ukresearchgate.net A fragment-based drug design approach identified an indazole-based pharmacophore for FGFR inhibition. Subsequent biological evaluation revealed that these indazole-containing fragments could inhibit FGFR1–3 in the micromolar range (0.8–90 μM) with excellent ligand efficiencies. nih.gov Further optimization of these indazole leads has resulted in compounds with nanomolar potency against FGFRs. whiterose.ac.uk

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives are well-documented for their anti-inflammatory properties, with some compounds being developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netmdpi.com

A study focusing on the 4,5,6,7-tetrahydro-1H-indazole core synthesized a novel series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and evaluated their anti-inflammatory activity in a carrageenan-induced edema test in rats. nih.gov The 1-aryl derivatives exhibited significant anti-inflammatory activity. nih.gov The most active compound of the series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, which demonstrated a potent effect with an ED50 value of 3.5 mg/kg. nih.gov

Furthermore, another class of compounds based on a 1,5,6,7-tetrahydro-4H-indazol-4-one core has been identified as potent inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. nih.gov These derivatives showed inhibitory activity in the low nanomolar range (Ki values of 6–35 nM), highlighting the potential of the tetrahydroindazole scaffold in developing new therapeutics for inflammatory conditions. nih.gov The structural similarity of indazoles to biomolecules is thought to facilitate their interaction with biological systems, contributing to their anti-inflammatory effects. researchgate.net

In Vitro Assays for Inflammatory Pathway Modulation

The anti-inflammatory potential of the indazole scaffold, to which this compound belongs, has been investigated through various in vitro assays. These studies, primarily focusing on related indazole derivatives, have highlighted their ability to modulate key components of the inflammatory cascade.

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, mediators of inflammation. Furthermore, the effect of indazole derivatives on the production of pro-inflammatory cytokines has been a subject of study. For instance, in vitro experiments have demonstrated that certain indazole compounds can inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), two pivotal cytokines in the inflammatory response. nih.gov

A study on indazole and its amino and nitro derivatives provided specific insights into their anti-inflammatory mechanisms. The investigation revealed a concentration-dependent inhibition of both COX-2 and the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov For example, the IC50 values for the inhibition of IL-1β were determined for indazole, 5-aminoindazole, and 6-nitroindazole, showcasing the potential of the indazole core in mitigating inflammatory pathways. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of Indazole Analogs

| Compound | Assay | Target | Result (IC50) |

| Indazole | IL-1β Inhibition | Interleukin-1β | 120.59 μM nih.gov |

| 5-Aminoindazole | IL-1β Inhibition | Interleukin-1β | 220.46 μM nih.gov |

| 6-Nitroindazole | IL-1β Inhibition | Interleukin-1β | 100.75 μM nih.gov |

| Dexamethasone (Standard) | IL-1β Inhibition | Interleukin-1β | 102.23 μM nih.gov |

| Indazole | TNF-α Inhibition | Tumor Necrosis Factor-α | 220.11 μM nih.gov |

| 5-Aminoindazole | TNF-α Inhibition | Tumor Necrosis Factor-α | 230.19 μM nih.gov |

Neurological Activities

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are not extensively documented, research on structurally related pyrazole (B372694) derivatives suggests a potential for this class of compounds to exhibit neuroprotective properties. These effects are often evaluated in vitro by assessing the ability of the compounds to protect neuronal cells from various toxic insults.

A study on a series of N-propananilide derivatives bearing a pyrazole ring investigated their neuroprotective potential against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model. nih.gov The findings indicated that these compounds could protect cells from the toxic effects of 6-OHDA. Further investigation into the mechanism of action revealed that the neuroprotection was associated with a decrease in the levels of the pro-apoptotic protein Bax and a reduction in the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov

The neuroprotective activity of these pyrazole-containing compounds was found to be significant, with some derivatives showing protective effects at low micromolar concentrations. nih.gov This suggests that the pyrazole scaffold, a core component of the indazole structure, may contribute to neuroprotective bioactivity.

Antidepressant-like Activities